molecular formula C25H36N4O3S B2514556 4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946266-23-5

4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2514556
CAS No.: 946266-23-5
M. Wt: 472.65
InChI Key: PMPMFVQKWSZAMD-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H36N4O3S and its molecular weight is 472.65. The purity is usually 95%.
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Biological Activity

The compound 4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H30N4O3S\text{C}_{21}\text{H}_{30}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a methoxy group, a methyl group, and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

  • CRTH2 Antagonism : The tetrahydroquinoline component suggests potential activity as a CRTH2 antagonist. CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) plays a significant role in allergic inflammation modulation .
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that similar sulfonamide compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases .
  • Anti-inflammatory Properties : Compounds with similar structures have shown promising anti-inflammatory activities by modulating cytokine release and inhibiting inflammatory pathways .

Biological Activity Data

A summary of the biological activities observed in studies involving related compounds is provided in the following table:

Activity Type Observation Reference
CRTH2 AntagonismSelective antagonism leading to reduced Th2 cell activation
Enzyme InhibitionIC50 values indicating moderate inhibition of cholinesterases
Anti-inflammatory ActivitySignificant reduction in IL-6 levels in vitro

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of similar sulfonamide derivatives, researchers found that compounds with structural similarities to this compound significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in murine models of acute inflammation. The study highlighted the compound's potential for treating inflammatory diseases .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival pathways, suggesting therapeutic implications for neurodegenerative disorders .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O3S/c1-19-16-22(8-10-25(19)32-4)33(30,31)26-18-24(29-14-12-27(2)13-15-29)21-7-9-23-20(17-21)6-5-11-28(23)3/h7-10,16-17,24,26H,5-6,11-15,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPMFVQKWSZAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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